molecular formula C16H30N2O4 B13451715 1,2-Dihydro-oseltamivir (mixture of diastereomers)

1,2-Dihydro-oseltamivir (mixture of diastereomers)

Cat. No.: B13451715
M. Wt: 314.42 g/mol
InChI Key: GUXRVCWPCGOMQQ-VXTPIPQJSA-N
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Description

1,2-Dihydro-oseltamivir (mixture of diastereomers) is a chemical compound that belongs to the family of oseltamivir derivatives. It is characterized by its molecular formula C16H30N2O4 and a molecular weight of 314.42 g/mol . This compound is primarily used in research settings, particularly in the study of antiviral agents and their mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-oseltamivir involves several steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production methods for 1,2-Dihydro-oseltamivir are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-oseltamivir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1,2-Dihydro-oseltamivir has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-oseltamivir is similar to that of oseltamivir. It acts as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme. This prevents the release of new viral particles from infected cells, thereby inhibiting the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-oseltamivir is unique due to its specific diastereomeric form, which may exhibit different biological activities compared to its parent compound, oseltamivir. This makes it a valuable compound for research into the nuances of antiviral activity and drug development .

Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

ethyl (3S,4R,5R)-4-acetamido-3-amino-5-pentan-3-yloxycyclohexane-1-carboxylate

InChI

InChI=1S/C16H30N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h11-15H,5-9,17H2,1-4H3,(H,18,19)/t11?,13-,14+,15+/m0/s1

InChI Key

GUXRVCWPCGOMQQ-VXTPIPQJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1CC(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC

Canonical SMILES

CCC(CC)OC1CC(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

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